Cas no 1804060-43-2 (2-(Bromomethyl)-4-hydroxyphenylpropanal)

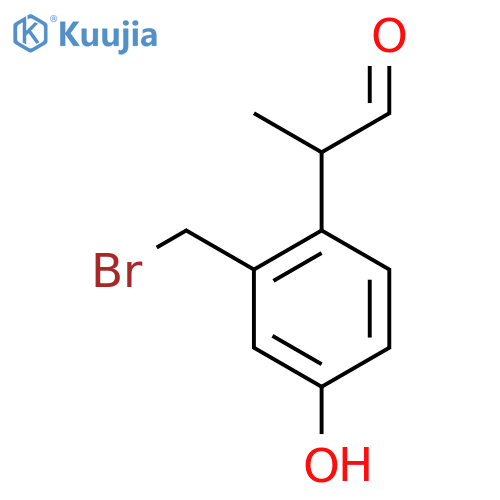

1804060-43-2 structure

商品名:2-(Bromomethyl)-4-hydroxyphenylpropanal

CAS番号:1804060-43-2

MF:C10H11BrO2

メガワット:243.097142457962

CID:4961410

2-(Bromomethyl)-4-hydroxyphenylpropanal 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-4-hydroxyphenylpropanal

-

- インチ: 1S/C10H11BrO2/c1-7(6-12)10-3-2-9(13)4-8(10)5-11/h2-4,6-7,13H,5H2,1H3

- InChIKey: FLTKRPSMRRDDLY-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C=CC=1C(C=O)C)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 172

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-(Bromomethyl)-4-hydroxyphenylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014005380-250mg |

2-(Bromomethyl)-4-hydroxyphenylpropanal |

1804060-43-2 | 97% | 250mg |

480.00 USD | 2021-06-22 | |

| Alichem | A014005380-500mg |

2-(Bromomethyl)-4-hydroxyphenylpropanal |

1804060-43-2 | 97% | 500mg |

831.30 USD | 2021-06-22 | |

| Alichem | A014005380-1g |

2-(Bromomethyl)-4-hydroxyphenylpropanal |

1804060-43-2 | 97% | 1g |

1,534.70 USD | 2021-06-22 |

2-(Bromomethyl)-4-hydroxyphenylpropanal 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

1804060-43-2 (2-(Bromomethyl)-4-hydroxyphenylpropanal) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量